Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorobenzyl group and a phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to varied biological activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Another triazolopyrimidine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN4O2S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)16-12-23-20-24-21(29-13-15-10-6-7-11-17(15)22)25-26(20)18(16)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
XFTDAFAMIMPIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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